molecular formula C27H23ClN4 B2661619 N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-10-6

N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2661619
CAS No.: 477233-10-6
M. Wt: 438.96
InChI Key: WAFUDRDRAWDFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Deazapurine Analogues in Medicinal Chemistry

The development of 7-deazapurine nucleosides traces its origins to natural products such as tubercidin, a pyrrolo[2,3-d]pyrimidine antibiotic isolated from Streptomyces species in the 1950s. While tubercidin exhibited potent trypanocidal activity, its clinical utility was limited by severe cytotoxicity, prompting systematic modifications to its scaffold. Early efforts focused on substituting the 6-amino group, revealing that monoalkylation with short chains (e.g., methyl or ethyl) preserved antiparasitic activity while reducing host cell toxicity. For instance, the methyl analogue 15 (6-methyltubercidin) demonstrated nanomolar efficacy against Trypanosoma cruzi and Leishmania infantum with a selectivity index >100.

Parallel work explored C7 functionalization, capitalizing on the electron-rich pyrrole ring to enhance base-pairing stability in nucleic acids and enzyme binding. The replacement of N7 with carbon enabled the introduction of hydrophobic groups (e.g., aryl, hetaryl), which improved interactions with kinase ATP-binding pockets and viral polymerases. Notably, 7-hetaryl-7-deazaadenosines, such as AB61 (7-(2-furyl)-7-deazaadenosine), exhibited nanomolar cytotoxicity across leukemia cell lines by dual incorporation into RNA and DNA, disrupting proteosynthesis and genome integrity.

Rationale for Targeting Kinase Domains with Adenine Mimetics

Kinases, which regulate phosphorylation cascades in signaling pathways, rely on ATP binding for catalytic activity. The pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged adenine mimetic due to its ability to occupy the purine-binding pocket while introducing steric and electronic perturbations that enhance selectivity. Key structural features include:

  • Isoelectronicity with adenine : The planar pyrrolo[2,3-d]pyrimidine core mirrors adenine’s π-system, enabling hydrogen bonding with conserved kinase residues (e.g., backbone amides in the hinge region).
  • C7 substituent versatility : Hydrophobic groups at C7 project into adjacent hydrophobic regions of the ATP-binding site, displacing water molecules and increasing binding affinity. For example, 7-(4-methylphenyl) groups in sangivamycin analogues improved PKC inhibition 10-fold compared to unsubstituted derivatives.
  • N4 amine modifications : Alkylation or arylation of the N4 position (as in the title compound) introduces conformational constraints that modulate kinase isoform selectivity.
Structural Feature Role in Kinase Targeting Example Compound Activity (IC₅₀)
7-Deazapurine core Adenine mimetic, H-bond donor AB61 0.64 μM (DENV-2)
C7 aryl substituent Hydrophobic pocket occupancy 7-(4-methylphenyl)sangivamycin 12 nM (PKC)
N4 alkyl/aryl side chain Conformational selectivity N-[2-(4-chlorophenyl)ethyl] Pending

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4/c1-19-7-13-23(14-8-19)32-17-24(21-5-3-2-4-6-21)25-26(30-18-31-27(25)32)29-16-15-20-9-11-22(28)12-10-20/h2-14,17-18H,15-16H2,1H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFUDRDRAWDFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl groups at specific positions on the pyrrolo[2,3-d]pyrimidine core is achieved through substitution reactions using reagents like phenylboronic acids and palladium catalysts.

    Final Assembly: The final step involves the coupling of the 4-chlorophenyl and 4-methylphenyl groups to the core structure, typically using amination reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents and strong bases or acids depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it might inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pharmacological profile of pyrrolo[2,3-d]pyrimidin-4-amine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 7-(4-Methylphenyl), N-2-(4-chlorophenyl)ethyl Not explicitly provided Hypothesized kinase inhibition based on structural analogs
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-(4-Methoxyphenyl), N-(4-methylphenyl) Not provided Enhanced solubility due to methoxy group; potential for improved bioavailability
7-(4-Fluorophenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-(4-Fluorophenyl), N-(2-methylphenyl) Not provided Fluorine substitution may enhance metabolic stability and target affinity
7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-Methyl, 5-(indole-acetyl group with CF₃) Not provided Trifluoromethyl group improves lipophilicity; reported in kinase inhibitor studies
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine (Compound 6) N4-(4-Methoxyphenyl) 287.1218 (HRMS) Moderate cytotoxicity in cancer cell lines (IC₅₀ ~10 µM)
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (20o) N-(naphthalen-1-ylmethyl), 6-(4-methoxyphenyl) 394.1794 (HRMS) High yield (77%); structural stability via C–H⋯O hydrogen bonds
Key Observations:
  • Substituent Effects on Bioactivity :
    • Chlorophenyl groups (e.g., in the target compound) are associated with enhanced target binding due to hydrophobic and electron-withdrawing effects .
    • Methoxy groups improve solubility but may reduce membrane permeability compared to methyl or halogen substituents .
    • Fluorine and trifluoromethyl groups balance metabolic stability and lipophilicity, critical for CNS-targeting agents .

Structural and Crystallographic Insights

  • Conformational Flexibility : Dihedral angles between the pyrimidine core and substituents (e.g., 12.8° in ) affect molecular recognition and binding .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as CP-467,916, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrrolo[2,3-d]pyrimidine core with multiple aromatic substituents, which contribute to its chemical reactivity and biological properties. Its molecular formula is C25H27N5C_{25}H_{27}N_5, with a molecular weight of approximately 397.5 g/mol.

PropertyValue
Molecular FormulaC25H27N5
Molecular Weight397.5 g/mol
IUPAC NameThis compound

The primary biological activity attributed to this compound is its kinase inhibition . Kinases are crucial enzymes involved in various cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. Preliminary studies suggest that CP-467,916 may inhibit specific kinases like PKB (also known as AKT), which plays a significant role in cell proliferation and survival pathways .

Research Findings

  • Inhibition of Tumor Growth :
    • In vivo studies have demonstrated that CP-467,916 significantly inhibits the growth of human tumor xenografts in nude mice models. This effect is attributed to its ability to modulate signaling pathways associated with tumor growth and survival .
  • Selectivity and Potency :
    • The compound has shown high selectivity for PKB over related kinases like PKA (Protein Kinase A), with selectivity ratios reported up to 150-fold. Such selectivity is crucial for minimizing off-target effects in therapeutic applications .
  • Pharmacokinetics :
    • Despite its potency in cellular assays, CP-467,916 exhibits rapid clearance in vivo and low oral bioavailability. This pharmacokinetic profile suggests that modifications may be necessary to enhance its therapeutic efficacy .

Case Studies

Several studies have explored the compound's potential therapeutic applications:

  • Study on Cancer Cell Lines : In vitro assays demonstrated that CP-467,916 effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis through the modulation of the PI3K-PKB pathway .
  • Xenograft Models : In animal models, administration of CP-467,916 resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as an anti-cancer agent.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameKey FeaturesDifferences
7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesLacks cyclohexenyl ethyl side chainSimpler structure
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesLacks chlorophenyl groupDifferent substituent
7-(4-chlorophenyl)-N-ethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesLacks cyclohexenyl groupVariation in side chain

This table illustrates how the structural diversity among pyrrolo[2,3-d]pyrimidine derivatives can influence their biological activities and therapeutic potentials.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) and detects residual solvents .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity; retention time shifts indicate byproducts .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 478.9) .

How should researchers design assays to evaluate kinase inhibitory activity?

Q. Advanced Research Focus

  • In vitro kinase assays : Use recombinant kinases (e.g., AKT1) with ATP-concentration-matched controls. Measure IC₅₀ via fluorescence polarization (FP) or radiometric assays .
  • Cellular assays : Treat cancer cell lines (e.g., MCF-7) at 0.1–10 µM concentrations. Monitor proliferation via MTT assays and validate target engagement via Western blot (e.g., phospho-AKT suppression) .
  • Controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO <0.1%) to normalize results .

How can discrepancies in bioactivity data across studies be resolved?

Advanced Research Focus
Contradictions often arise from:

  • Assay conditions : Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) alters IC₅₀ values. Standardize using Km(ATP) for each kinase .
  • Solubility issues : Poor aqueous solubility may reduce apparent potency. Use co-solvents (e.g., 5% PEG-400) and confirm solubility via nephelometry .
  • Structural analogs : Compare with derivatives (e.g., 4-methoxy vs. 4-chloro substituents) to isolate substituent effects .

What computational strategies predict binding modes and selectivity?

Q. Methodological Focus

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., AKT1, PDB: 3O96). Parameterize force fields for halogen bonding (Cl···π interactions) and validate with free-energy perturbation (FEP) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
  • QSAR models : Train on pyrrolo-pyrimidine analogs to correlate substituent electronegativity (Hammett σ) with inhibitory activity .

What experimental design principles apply to in vivo pharmacokinetic studies?

Q. Advanced Research Focus

  • Dosing regimen : Administer via oral gavage (10 mg/kg) or IV (2 mg/kg) in rodent models. Collect plasma at 0.5, 2, 6, and 24 hr post-dose .
  • Bioanalysis : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Assess metabolites (e.g., N-dealkylation) using high-resolution MS .
  • Tissue distribution : Sacrifice animals at 24 hr; homogenize organs (liver, brain) and extract with acetonitrile for compound quantification .

How can researchers mitigate off-target effects in functional studies?

Q. Methodological Focus

  • Counter-screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits (e.g., FLT3, RET) .
  • CRISPR validation : Knock out target kinase in cell lines (e.g., AKT1-KO) to confirm phenotype reversal .
  • Proteomic profiling : Use SILAC-based mass spectrometry to quantify changes in >5,000 proteins post-treatment .

What strategies optimize solubility for in vivo applications without compromising activity?

Q. Advanced Research Focus

  • Prodrug design : Introduce phosphate esters at the 4-amine group, hydrolyzed in vivo to release active compound .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance bioavailability .
  • Co-crystallization : Screen with succinic acid or lysine to improve aqueous solubility (>100 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.